2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide
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Overview
Description
2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N’-(tricyclo[3311~3,7~]dec-2-ylidene)propanehydrazide is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the oxo group and the tricyclo[3.3.1.1~3,7~]dec-2-ylidene moiety. The final step involves the formation of the propanehydrazide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group or other parts of the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H26N4O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)propanamide |
InChI |
InChI=1S/C22H26N4O2S/c1-11(26-10-23-21-18(22(26)28)16-3-2-4-17(16)29-21)20(27)25-24-19-14-6-12-5-13(8-14)9-15(19)7-12/h10-15H,2-9H2,1H3,(H,25,27) |
InChI Key |
ZUAFKYAGVOTAII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=C1C2CC3CC(C2)CC1C3)N4C=NC5=C(C4=O)C6=C(S5)CCC6 |
Origin of Product |
United States |
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